2-(Dimethylamino)ethyl hexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36584-87-9 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl hexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-9H2,1-3H3 |
InChI Key |
UVIKOFDLWXHASA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Optimizations
Esterification Reactions for 2-(Dimethylamino)ethyl Hexanoate (B1226103) Synthesis
Esterification is a fundamental and widely used method for synthesizing esters, including 2-(Dimethylamino)ethyl hexanoate. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.
The standard synthesis of this compound involves the direct esterification of hexanoic acid with 2-(Dimethylamino)ethanol. This reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk To drive the reaction towards the product side, it is often carried out under reflux conditions, which helps in the removal of water as it is formed.
The general chemical equation for this reaction is:
CH₃(CH₂)₄COOH + (CH₃)₂NCH₂CH₂OH ⇌ CH₃(CH₂)₄COOCH₂CH₂N(CH₃)₂ + H₂O
Catalysts play a crucial role in the esterification process by increasing the reaction rate. Various catalytic systems, including acid catalysts and metal-based catalysts, have been investigated to optimize the synthesis of this compound.
Metal-based catalysts are widely utilized in organic synthesis due to their high activity and selectivity. mdpi.comsemanticscholar.org In the context of esterification, transition metal compounds have shown promise. For instance, a study on the esterification of hexanoic acid with N,N-dialkylamino alcohols explored the effect of various potential catalysts. Among those tested, Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) was found to moderately increase the reaction rate for the esterification of hexanoic acid with 2-(N,N-dimethylamino)ethanol. researchgate.net The use of metal-based catalysts, such as tetrabutyl titanate, has also been documented in the synthesis of related compounds like diethylaminoethanol hexanoate citrate (B86180). google.com
Table 1: Effect of Catalytic Additives on the Esterification of Hexanoic Acid with 2-(N,N-dimethylamino)ethanol researchgate.net
| Entry | Catalyst | Amount (mol-%) | Correlation Coefficient (r) | Rate Constant (k x 10⁵ s⁻¹) |
| 1 | None | - | 0.983 | 7.5 |
| 2 | NaH₂PO₂ | 2.5 | 0.999 | 8.3 |
| 3 | Yb(OTf)₃ | 2.5 | 0.995 | 6.8 |
| 4 | Cu(OTf)₂ | 2.5 | 0.992 | 14.8 |
| 5 | (NH₄)₂SO₄ | 1.0 | 0.991 | 9.7 |
| 6 | P(C₆F₅)₃ | 2.5 | 0.995 | 10.1 |
| 7 | PPh₃ | 2.5 | 0.990 | 9.1 |
| 8 | Imidazole | 5.0 | 0.994 | 10.3 |
| 9 | Pyridine | 2.5 | 0.986 | 8.9 |
An interesting aspect of the esterification of hexanoic acid with amino alcohols like 2-(Dimethylamino)ethanol is the phenomenon of self-catalysis. Research suggests that the amino alcohol itself can activate the carboxylic acid through hydrogen bonding. researchgate.net This interaction is believed to facilitate the reaction, and the reactivity of different amino alcohols is directly correlated to their ability to form a seven-membered transition state via hydrogen bonding with the carboxylic acid. researchgate.net The formation of this transition state is a key factor in the uncatalyzed reaction's progress. researchgate.net
Investigation of Catalytic Systems in Esterification
Alternative Synthetic Routes and Process Development
Beyond traditional esterification, alternative synthetic strategies are being explored to streamline production processes and synthesize related compounds.
A one-step synthesis method has been developed for diethylaminoethanol hexanoate citrate, an analogue of this compound. google.com This process involves reacting hexanoic acid and diethylaminoethanol in toluene (B28343) with tetrabutyl titanate as a catalyst. google.com The reaction is carried out under reflux, with the water produced being removed to drive the reaction to completion. google.com After the initial esterification, citric acid monohydrate and absolute ethanol (B145695) are added to the reaction mixture to form the citrate salt, which is then crystallized. google.com This one-step approach simplifies the production process, offering high yields of up to 80-93% and making it suitable for industrial-scale production. google.com
Table 2: Reactant Ratios for One-Step Synthesis of Diethylaminoethanol Hexanoate Citrate google.com
| Reactant | Ratio to Hexanoic Acid (by weight) | Preferred Ratio |
| Toluene | (0.7–1.0) : 1 | 0.78 : 1 |
| Tetrabutyl titanate | (0.025–0.04) : 1 | 0.031 : 1 |
| Citric acid monohydrate | (1.5–1.8) : 1 | - |
| Absolute ethanol | (2.5–3.4) : 1 | - |
Optimization of Reaction Conditions and Parameters
The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions. These parameters are interdependent, and their fine-tuning is essential for maximizing product yield and minimizing the formation of impurities.
The interplay between temperature, solvent, and the molar ratio of reactants is a cornerstone of synthetic optimization for this compound.
Temperature: Reaction kinetics are significantly influenced by temperature. An increase in temperature generally accelerates the rate of esterification. However, an optimal temperature must be determined, as excessively high temperatures can promote side reactions, such as dehydration or decomposition, leading to a lower yield of the desired ester. For many esterification reactions, including those of similar amino esters, the process is carried out under reflux conditions, which maintains a constant and elevated reaction temperature, driving the reaction towards completion. For instance, a related synthesis of diethylaminoethanol hexanoate citrate specifies a reflux temperature between 125-145 °C. diaion.com
Solvent: The choice of solvent is critical in esterification reactions. A key function of the solvent is to facilitate the removal of water, a byproduct of the reaction, which shifts the chemical equilibrium towards the formation of the ester. Solvents that form an azeotrope with water, such as toluene, are particularly effective and are used in the synthesis of analogous compounds. diaion.com The solvent's polarity and its ability to dissolve the reactants are also important considerations. Non-polar, aprotic solvents are often favored in these types of reactions.
Stoichiometry: The molar ratio of hexanoic acid to 2-(dimethylamino)ethanol is a crucial factor in maximizing the conversion of the limiting reagent. While the theoretical stoichiometry is a 1:1 molar ratio, in practice, an excess of one of the reactants is often employed to drive the reaction to completion. For example, using an excess of the less expensive reactant can be an economical strategy to ensure the complete conversion of the more valuable one. In the synthesis of a similar compound, diethylaminoethanol hexanoate citrate, an equimolar ratio of the acid and alcohol is utilized. diaion.com However, research on other ester syntheses has shown that using an excess of the alcohol can lead to higher conversion rates.
The following table demonstrates the impact of varying reaction parameters on the yield of a similar ester, illustrating the principles that would be applied to optimize the synthesis of this compound.
Table 1: Illustrative Impact of Reaction Parameters on Ester Synthesis Yield
| Parameter | Condition 1 | Condition 2 | Effect on Yield |
|---|---|---|---|
| Temperature | 100 °C | 140 °C | Increased yield up to an optimum, then potential decrease. |
| Solvent | Toluene | No Solvent | Toluene may increase yield by azeotropic water removal. |
| Stoichiometry (Acid:Alcohol) | 1:1 | 1:1.5 | Excess alcohol can drive the reaction forward, increasing yield. |
This table is for illustrative purposes and the optimal conditions for this compound synthesis should be determined empirically.
After the synthesis of this compound, the crude product is a mixture containing the desired ester, unreacted starting materials, the catalyst, and various byproducts. A systematic purification process is therefore essential to isolate the compound in a highly pure form.
The typical purification protocol involves several stages:
Neutralization and Extraction: The first step is often to neutralize the acidic catalyst. This is commonly achieved by washing the reaction mixture with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate. This step also serves to remove any unreacted hexanoic acid by converting it into its water-soluble salt. The ester remains in the organic phase, which is then separated from the aqueous phase.
Washing: The organic layer is further washed with water or brine to remove any remaining water-soluble impurities and salts.
Drying and Solvent Evaporation: To remove dissolved water from the organic phase, it is treated with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. After filtration to remove the drying agent, the solvent is removed under reduced pressure, typically using a rotary evaporator, to yield the crude ester.
Distillation or Crystallization: For further purification, vacuum distillation is a common method for liquid esters, separating the product based on its boiling point. If the ester is a solid or can be converted to a solid derivative (e.g., a salt), recrystallization from a suitable solvent is an effective technique for achieving high purity. In the case of the related diethylaminoethanol hexanoate citrate, the product is purified by crystallization, followed by filtration and drying. diaion.com
Chromatography: In instances where distillation or crystallization is insufficient to remove closely related impurities, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel, allowing for the isolation of the pure this compound.
The purity of the final product is rigorously assessed using analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the atomic arrangement within the molecule, offering insights into the connectivity and chemical environment of each atom.
Hexanoate (B1226103) Chain: Protons on the carbons of the hexyl chain would appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl group (CH₃) would likely be a triplet, while the methylene (B1212753) groups (CH₂) would show complex splitting patterns due to coupling with adjacent protons.
Ester Group: The methylene protons adjacent to the ester oxygen (-OCH₂-) are expected to be deshielded and thus appear at a higher chemical shift compared to the other methylene groups in the hexanoate chain.
Dimethylaminoethyl Group: The methylene protons adjacent to the nitrogen atom (-NCH₂-) would also be deshielded and would likely appear as a triplet. The two methyl groups attached to the nitrogen (-N(CH₃)₂) would give a characteristic singlet, as these protons are equivalent and have no adjacent protons to couple with.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on available data and spectral prediction for similar structures, the following chemical shifts can be anticipated for 2-(Dimethylamino)ethyl hexanoate. rsc.orgchemicalbook.com
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester Carbonyl) | ~173 |
| -OCH₂- | ~62 |
| -NCH₂- | ~57 |
| -N(CH₃)₂ | ~45 |
| -CH₂- (in hexanoate chain) | ~22-34 |
| -CH₃ (terminal) | ~14 |
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups in a ¹³C NMR spectrum. researchgate.net
DEPT-90: This experiment would only show signals for CH groups. For this compound, no signals would be expected in a DEPT-90 spectrum as it contains no methine carbons. researchgate.net
DEPT-135: This experiment displays positive signals for CH and CH₃ groups and negative signals for CH₂ groups. researchgate.net In the case of this compound, one would expect to see positive signals for the terminal methyl group of the hexanoate chain and the two methyl groups of the dimethylamino moiety. Negative signals would correspond to the various methylene groups within the structure. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
GC-MS is an ideal method for analyzing volatile compounds like this compound. hpst.czshimadzu.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer then provides a mass spectrum of the pure compound. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₀H₂₁NO₂), the expected molecular weight is approximately 187.28 g/mol . nih.govechemi.com The NIST Mass Spectrometry Data Center reports a GC-MS entry for this compound, confirming its successful analysis by this technique. nih.gov
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Common fragmentation patterns for esters and amines can be predicted. libretexts.orglibretexts.orgdocbrown.info
For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation for amines. This would lead to the formation of a stable iminium ion. The most prominent peak in the mass spectrum is often the one at m/z 58, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment. nih.gov
McLafferty Rearrangement: This is a characteristic fragmentation for esters and other carbonyl compounds. libretexts.org It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
Cleavage of the Ester Group: Fragmentation can also occur at the ester linkage, leading to the loss of the alkoxy group or the acyl group.
The NIST library data indicates that for this compound, the top three peaks in the mass spectrum are observed at m/z values of 58, 71, and 72, which is consistent with the predicted fragmentation patterns. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides a unique fingerprint, revealing key structural features through the vibrational modes of its constituent bonds.
Vibrational Analysis and Functional Group Identification
The structure of this compound contains two primary functional groups that give rise to characteristic absorption bands in the IR spectrum: an ester and a tertiary amine.
The most prominent feature in the IR spectrum is the strong absorption band from the ester carbonyl (C=O) stretching vibration . This peak is typically observed in the range of 1750-1735 cm⁻¹. The exact frequency can be influenced by the electronic environment; for simple alkyl esters like this, it is expected to be sharp and intense. nih.gov The ester group also exhibits a characteristic C-O stretching vibration , which typically appears as two bands in the 1300-1000 cm⁻¹ region. The stretching of the C-O bond adjacent to the carbonyl group is usually found between 1300-1150 cm⁻¹, while the O-alkyl stretch is observed between 1150-1000 cm⁻¹. researchgate.net For a similar compound, ethyl hexanoate, the C-O stretch is noted at 1257.22 cm⁻¹. researchgate.net
The aliphatic nature of the molecule is confirmed by the presence of C-H stretching vibrations from the hexanoate chain and the ethyl group. These bands are typically found in the 2960-2850 cm⁻¹ region. researchgate.net Additionally, C-H bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups appear in the 1465-1375 cm⁻¹ range.
Identifying the tertiary amine group using IR spectroscopy can be challenging because, unlike primary and secondary amines, it lacks N-H bonds and therefore does not show N-H stretching or bending vibrations. spectroscopyonline.com However, the C-N stretching vibration of aliphatic tertiary amines can be observed in the 1250-1020 cm⁻¹ region. libretexts.org These peaks are often weak to medium in intensity and can overlap with other absorptions in the fingerprint region, such as the C-O stretching bands of the ester. spectroscopyonline.com The presence of an N,N-dimethyl group can sometimes give rise to a characteristic C-H stretching peak between 2820-2765 cm⁻¹. spectroscopyonline.com
A summary of the expected IR absorption bands for this compound is provided in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| ~1740 | C=O Stretch | Ester | Strong, Sharp |
| ~1465 | C-H Bend | Methylene (Scissoring) | Variable |
| ~1375 | C-H Bend | Methyl (Symmetric) | Variable |
| ~1250-1150 | C-O Stretch | Ester (Carbonyl side) | Strong |
| ~1150-1020 | C-N Stretch | Tertiary Amine | Weak-Medium |
| ~1150-1000 | C-O Stretch | Ester (Alkyl side) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. The chromophores within this compound are the ester carbonyl group and the non-bonding electrons of the tertiary amine's nitrogen atom.
Simple alkyl esters typically exhibit a weak absorption band (a low molar absorptivity, ε) in the UV region resulting from an n → π* (n-to-pi-star) electronic transition of the carbonyl group. This absorption is generally observed around 205-215 nm. Studies on similar esters have shown absorption maxima near 240 nm. researchgate.net
Alkyl amines, including tertiary amines, show absorption in the far UV region, typically around 200 nm. libretexts.org This absorption is attributed to an n → σ* (n-to-sigma-star) transition , where a non-bonding electron from the nitrogen atom is excited to an antibonding sigma orbital. These transitions are generally of low intensity. Because both chromophores in this compound absorb in a similar region of the far UV spectrum and are not conjugated, their individual absorptions are expected to be largely additive, resulting in a spectrum with limited analytical utility for routine characterization.
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Ester (C=O) | n → π | ~205-240 |
| Tertiary Amine (-N(CH₃)₂) | n → σ | ~200 |
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly in the context of reaction monitoring and purity assessment.
Gas Chromatography (GC) for Reaction Monitoring and Product Analysis
Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. In a typical application, GC can be used to monitor the progress of its synthesis, which often involves the esterification of hexanoic acid with 2-(dimethylamino)ethanol. By taking aliquots from the reaction mixture over time, the disappearance of reactants and the appearance of the ester product can be tracked, allowing for the optimization of reaction conditions and the determination of reaction completion.
When coupled with a mass spectrometer (GC-MS), this technique provides definitive structural information. The compound is first separated on the GC column based on its boiling point and interaction with the stationary phase. As it elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which is a unique fingerprint of the molecule.
For this compound, electron ionization mass spectrometry (EI-MS) would lead to characteristic fragmentation patterns. The most significant fragmentation pathway for amino esters is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized cation. For this compound, the alpha-cleavage is expected to produce a prominent peak at m/z 58 , corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is often the base peak in the spectrum. nih.gov
Other significant fragments provide further structural confirmation. The NIST Mass Spectrometry Data Center reports the following key peaks for this compound: nih.gov
| m/z Value | Relative Intensity | Probable Fragment Ion |
| 58 | Base Peak | [C₃H₈N]⁺ from alpha-cleavage |
| 71 | 2nd Highest | [C₄H₇O]⁺ from cleavage of the ester |
| 72 | 3rd Highest | [C₃H₈NO]⁺ |
The molecular ion peak ([M]⁺) for this compound would appear at m/z 187, but it may be weak or absent due to the high degree of fragmentation typical for such compounds. nih.gov
Chemical Reactivity, Reaction Kinetics, and Mechanistic Studies
Kinetic Investigations of Esterification Reactions
The synthesis of 2-(dimethylamino)ethyl hexanoate (B1226103) is typically achieved through the esterification of hexanoic acid with 2-(dimethylamino)ethanol. Kinetic studies of this and similar reactions provide valuable insights into the reactivity of the amino alcohol substrate.
In kinetic studies of the esterification of hexanoic acid with various amino alcohols, pseudo-first-order rate constants are determined to quantify the reaction rates. This experimental approach is employed when one reactant is present in a large excess, making its concentration effectively constant throughout the reaction. researchgate.net For the uncatalyzed esterification of hexanoic acid with 2-(dimethylamino)ethanol in refluxing toluene (B28343) at 111 °C, the pseudo-first-order rate constant (k) has been calculated. chemistrysteps.com
Under these conditions, the reaction of the amino alcohol 2-(dimethylamino)ethanol proceeds significantly faster than that of a simple primary alcohol like 1-hexanol. chemistrysteps.com The rate constant for the formation of 2-(dimethylamino)ethyl hexanoate is notably higher, indicating an enhanced reactivity conferred by the amino group. chemistrysteps.com
Interactive Table 1: Pseudo-First-Order Rate Constants for the Esterification of Hexanoic Acid
| Reactant Alcohol | Rate Constant (k) in s⁻¹ |
| 2-(Dimethylamino)ethanol | 7.5 x 10⁻⁵ |
| 1-Hexanol | 0.67 x 10⁻⁵ |
Data sourced from a study on the esterification of hexanoic acid with N,N-dialkylamino alcohols. chemistrysteps.com
A comparative analysis of the esterification rates of hexanoic acid with different N,N-dialkylamino alcohols highlights the structural effects on reactivity. The rate of esterification is directly influenced by the structure of the amino alcohol. chemistrysteps.com
The study of various amino alcohols reveals a range of reactivities, which are correlated with the ability of the amino alcohol to activate the carboxylic acid. The fastest reaction was observed with trans-2-(N,N-dimethylamino)cyclohexanol, where the spatial arrangement of the amino and hydroxyl groups is optimal for activating the carboxylic acid. chemistrysteps.com
Interactive Table 2: Comparative Pseudo-First-Order Rate Constants for Esterification with Various Amino Alcohols
| Amino Alcohol Substrate | Rate Constant (k) in s⁻¹ |
| trans-2-(N,N-dimethylamino)cyclohexanol | 9.3 x 10⁻⁵ |
| 2-(N,N-dimethylamino)ethanol | 7.5 x 10⁻⁵ |
| 3-(N,N-dimethylamino)propanol | 1.8 x 10⁻⁵ |
| 1-Hexanol | 0.67 x 10⁻⁵ |
| 4-(N,N-dimethylamino)butanol | 0.60 x 10⁻⁵ |
Data reflects the differing reactivity of structurally related amino alcohols in the esterification of hexanoic acid. chemistrysteps.com
Proposed Reaction Mechanisms and Transition State Structures
The enhanced reactivity of 2-amino alcohols in esterification reactions has led to the proposal of specific reaction mechanisms that account for the role of the amino group.
For the esterification reactions involving 2-amino alcohols, a seven-membered transition state has been postulated. chemistrysteps.com This proposed structure involves the amino alcohol activating the carboxylic acid through a hydrogen-bonding interaction. This activation facilitates the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. chemistrysteps.com
The ability of amino alcohols to form intramolecular hydrogen bonds is a key factor in their reactivity. acs.orgrsc.org In the case of 2-(dimethylamino)ethanol, the nitrogen atom can form a hydrogen bond with the hydrogen of the hydroxyl group. This interaction plays a crucial role in the proposed seven-membered transition state, pre-organizing the molecule for the reaction and activating the carboxylic acid. chemistrysteps.com The strength of this intramolecular hydrogen bond is influenced by the basicity of the nitrogen atom. acs.orgrsc.org The electron-donating methyl groups on the nitrogen in 2-(dimethylamino)ethanol enhance its basicity, contributing to a stronger intramolecular hydrogen bond and, consequently, to its increased reactivity in the esterification reaction. libretexts.org
Hydrolysis and Substitution Reactions of this compound
This compound can undergo reactions typical of esters and tertiary amines.
The ester linkage in this compound is susceptible to hydrolysis. This reaction, which can be catalyzed by either an acid or a base, involves the cleavage of the ester bond to yield hexanoic acid and 2-(dimethylamino)ethanol. Under alkaline conditions, this saponification is effectively irreversible as the carboxylate salt is formed. austinpublishinggroup.com The kinetics of such a hydrolysis would be expected to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgsfu.ca
The tertiary amino group of this compound allows it to participate in nucleophilic substitution reactions. As a nucleophile, the nitrogen atom can react with electrophiles such as alkyl halides. youtube.com This can lead to the formation of a quaternary ammonium (B1175870) salt. youtube.com
Derivatization and Analogues of 2 Dimethylamino Ethyl Hexanoate
Synthesis and Characterization of Structural Analogues
The generation of structural analogues is a cornerstone of medicinal and materials chemistry, allowing for the fine-tuning of a molecule's properties. For 2-(Dimethylamino)ethyl hexanoate (B1226103), this primarily involves altering the N-alkyl substituents on the amine or changing the structure of the aminoalkyl portion of the ester.
A prominent analogue of 2-(Dimethylamino)ethyl hexanoate is its diethyl counterpart, 2-(Diethylamino)ethyl hexanoate, also known as Diethylaminoethanol hexanoate and commonly referred to as DA-6. google.comcropj.com This compound is a synthetic tertiary amine and is considered a structural and functional mimic of other plant growth regulators, and in some cases, is reported to be more active. cropj.com
The synthesis of its citrate (B86180) salt is well-documented. One method involves a one-step process utilizing hexanoic acid, diethylaminoethanol, and citric acid. A more detailed industrial synthesis method involves the esterification of hexanoic acid with diethylaminoethanol, often in the presence of an acid catalyst and a water-entraining solvent like toluene (B28343). The resulting ester is then treated with citric acid in ethanol (B145695) to precipitate the citrate salt. google.com This process is designed for high yield and scalability. google.com
Table 1: One-Step Synthesis of Diethylaminoethanol Hexanoate Citrate google.com This table illustrates the reactants and conditions for a high-yield synthesis process.
| Reactant | Role | Key Process Details |
|---|---|---|
| Hexanoic Acid | Acyl Donor | Reacts with Diethylaminoethanol |
| Diethylaminoethanol | Alcohol Moiety | Forms the ester linkage |
| Toluene | Solvent | Used for azeotropic removal of water |
| Citric Acid Monohydrate | Salt Former | Reacts with the tertiary amine |
| Absolute Ethanol | Solvent | Used for crystallization of the final salt |
| Reaction Conditions | ||
| Temperature | Esterification: 170-180°C | Salt Formation: 80-90°C |
Data sourced from patent CN101293845A. google.com
Characterization of the resulting compound and related esters typically involves techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and structure. researchgate.net
The synthesis of other aminoalkyl hexanoate derivatives can be achieved through various synthetic routes, often starting from different amino acid precursors. For example, methods have been developed for the synthesis of various 6-amino-2-substituted hexanoic acids starting from lysine (B10760008). researchgate.net These strategies can be adapted to produce a range of hexanoate derivatives with functional groups at different positions.
A general approach to synthesizing a derivative like ethyl 6-(dimethylamino)hexanoate would involve the esterification of 6-(dimethylamino)hexanoic acid with ethanol under acidic conditions, or alternatively, the reaction of ethyl 6-bromohexanoate (B1238239) with dimethylamine. The synthesis of the precursor, 6-(dimethylamino)hexanoic acid itself, can be accomplished via the reductive amination of 6-oxohexanoic acid with dimethylamine.
While specific synthesis data for ethyl 6-(dimethylamino)hexanoate is not detailed in the provided sources, the synthesis of related lysine analogues, such as 6-hydroxynorleucine (a 6-amino-2-hydroxy hexanoic acid analogue), showcases the versatility of starting materials like L-lysine for creating substituted hexanoic acid derivatives. researchgate.net These intermediates are valuable for further chemical elaboration. researchgate.net
Functionalization of the Amine Moiety in Related Aminoalkyl Esters
The tertiary amine group in aminoalkyl esters is a key site for functionalization. One common strategy involves its conversion into a quaternary ammonium (B1175870) salt. researchgate.net This transformation not only alters the molecule's solubility and electronic properties but also turns the amine into a good leaving group, enabling subsequent cross-coupling reactions. For instance, aryltrimethylammonium salts, formed from tertiary amines, can participate in nickel-catalyzed Stille cross-coupling reactions, allowing for the formation of new carbon-carbon bonds via C-N bond cleavage. researchgate.net
Another approach to functionalization targets the α-C–H bonds adjacent to the nitrogen atom. nih.gov The direct functionalization of these C-H bonds has become an efficient strategy in synthetic chemistry. The process is often initiated by generating an iminium ion intermediate through hydride, hydrogen, or electron transfer. nih.gov The feasibility of these transformations can be predicted by analyzing the energetic properties of the α-C–H bonds, such as their hydricity (hydride-donating ability). nih.gov This allows for the introduction of various substituents at the carbon alpha to the nitrogen, expanding the chemical diversity of the aminoalkyl ester series.
Table 2: Potential Functionalization Reactions of the Amine Moiety This table summarizes key strategies for modifying the amine portion of aminoalkyl esters.
| Reaction Type | Reagents/Catalysts | Product Type | Purpose |
|---|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Increase polarity; activate for C-N cleavage researchgate.net |
| α-C-H Functionalization | Oxidant, Catalyst | α-Substituted Amine | Introduce new functional groups nih.gov |
Structure-Reactivity Relationships within Aminoalkyl Hexanoate Series
The study of structure-reactivity relationships aims to create a quantitative correlation between a molecule's structure and its chemical behavior. researchgate.netresearchgate.netlibretexts.org For the aminoalkyl hexanoate series, reactivity is primarily influenced by the electronic and steric properties of both the ester and the amino groups.
Key principles governing these relationships include:
Electronic Effects : The electron-donating or withdrawing nature of substituents can significantly impact reaction rates. In the aminoalkyl hexanoate series, modifying the alkyl groups on the nitrogen (e.g., methyl vs. ethyl) alters the nucleophilicity and basicity of the amine. For example, the greater electron-donating inductive effect of ethyl groups compared to methyl groups makes the nitrogen in 2-(diethylamino)ethyl hexanoate more basic and nucleophilic than in this compound. This can affect the rate of salt formation or its activity as a catalyst in certain reactions.
Steric Effects : The size of the substituents on the amine can hinder its approach to a reaction center. Larger alkyl groups can decrease the rate of reactions involving the nitrogen atom.
Linear Free-Energy Relationships (LFER) : Concepts like the Hammett or Taft equations provide a framework for quantifying the impact of structural changes on reactivity. researchgate.net Although these are most famously applied to aromatic systems, the underlying principles of separating steric and electronic effects are broadly applicable. libretexts.org For instance, comparing the hydrolysis rates of different aminoalkyl hexanoate esters would reveal how changes in the amino group influence the stability of the ester linkage.
A direct comparison shows that 2-(diethylamino)ethyl hexanoate (DA-6) is considered more active in certain biological contexts than some of its counterparts, which is a direct manifestation of a structure-activity relationship. cropj.com The interplay of these factors is crucial for understanding reaction mechanisms and for the rational design of new analogues with desired reactivity profiles. researchgate.net
Applications in Non Biological Domains
Agricultural Chemistry Applications
The unique chemical structure of 2-(Dimethylamino)ethyl hexanoate (B1226103), featuring a tertiary amine and a medium-chain fatty acid ester, has prompted investigation into its utility within agricultural chemistry. Its similarity to known plant growth regulators and its chemical properties suggest potential for enhancing crop production and compatibility with existing agrochemical formulations.
Investigation as a Plant Growth Promoting Agent (e.g., DA-6 analogue)
2-(Dimethylamino)ethyl hexanoate is structurally analogous to the well-known plant growth regulator 2-Diethylaminoethyl hexanoate, commonly referred to as DA-6. weedcontrolproduct.comherts.ac.ukpharmaffiliates.com Research into DA-6 provides a framework for understanding the potential physiological effects of its dimethyl- counterpart. DA-6 has been shown to increase the chlorophyll, protein, and nucleic acid content in plants, thereby enhancing the rate of photosynthesis. weedcontrolproduct.com It can also improve the activity of key plant enzymes like peroxidase and nitrate (B79036) reductase, which accelerates carbon and nitrogen metabolism. weedcontrolproduct.com These effects contribute to more efficient absorption of water and fertilizers, regulate the nutritional balance within the plant, and can bolster resistance to environmental stressors such as drought and cold. weedcontrolproduct.com
Exploration of Formulation Compatibility with Agro-Chemicals
An essential aspect of an agrochemical's utility is its ability to be mixed with other products without compromising efficacy. This compound, much like its analogue DA-6, is a neutral substance, which is a highly desirable characteristic for formulation compatibility. weedcontrolproduct.com This neutrality allows it to be compounded with a wide array of other agrochemicals.
It can be combined with various fertilizers, including those containing nitrogen, phosphorus, zinc, iron, and molybdenum, potentially increasing fertilizer utilization by the plant. weedcontrolproduct.com Furthermore, its compatibility extends to germicides and insecticides, where it may even increase the effectiveness of the active ingredient. weedcontrolproduct.comherts.ac.uk Research has also shown that DA-6 can have a detoxifying effect when mixed with certain herbicides, helping the crop plants to recover more quickly from herbicide application without diminishing the weed-killing effect of the herbicide. weedcontrolproduct.com This broad compatibility makes it a versatile candidate for inclusion in integrated pest and nutrient management programs.
| Compatible Agent Class | Observed or Potential Effect | Reference |
| Fertilizers (N, P, Zn, Cu, Mn, Fe, Mo) | Can increase fertilizer utilization and reduce the required amount. | weedcontrolproduct.com |
| Germicides | Can be compounded and may increase the effect of the germicide. | weedcontrolproduct.comherts.ac.uk |
| Insecticides | Can be compounded due to its neutral nature. | weedcontrolproduct.com |
| Herbicides | May offer a detoxifying effect for the crop plant without reducing herbicide efficacy. | weedcontrolproduct.com |
Potential Applications in Materials Science
The bifunctional nature of this compound—possessing both a polar tertiary amine and a hydrophobic ester chain—makes it a candidate for investigation in materials science. Its properties, extrapolated from the broader class of ethylhexanoates, suggest roles as both a functional additive and a structural component in chemical synthesis.
Consideration as a Functional Additive in Non-Polymeric Materials (based on general ethylhexanoate class properties)
Metal 2-ethylhexanoates are widely used as precursors in materials science, particularly in the synthesis of metal oxides via sol-gel processing. researchgate.net While this compound is not a metal salt, the hexanoate portion of the molecule is relevant. The broader class of medium-sized aliphatic acids and their derivatives find use as lubricating agents, stabilizers for plastics, and waterproof agents. researchgate.net The presence of the dimethylamino group introduces a polar, basic site into the otherwise nonpolar hexanoate structure. This could allow it to act as a functional additive, for example, as a corrosion inhibitor, a dispersant, or a pH-responsive agent in non-polymeric formulations like coatings, lubricants, or metalworking fluids. Its ability to interact with metal surfaces via the amine group while the alkyl chain provides lubricity is a key area of consideration.
Role as a Structural Unit in Specific Chemical Transformations
This compound can serve as a building block or intermediate in the synthesis of more complex molecules. The compound can undergo several fundamental chemical reactions that allow for its modification.
| Reaction Type | Description | Products | Reference |
| Esterification (Synthesis) | The primary synthesis route involves reacting hexanoic acid with 2-(dimethylamino)ethanol, typically under acid catalysis. | This compound and Water | |
| Hydrolysis | In the presence of an acid or base catalyst and water, the ester linkage can be cleaved. | Hexanoic acid and 2-(Dimethylamino)ethanol | |
| Nucleophilic Substitution | The dimethylamino group can act as a leaving group and be replaced by other nucleophiles under specific reaction conditions. | Varies depending on the nucleophile. |
These transformations allow chemists to use this compound as a starting point for creating specialty chemicals, surfactants, and components for more complex molecular architectures in various industrial applications.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The conventional synthesis of 2-(Dimethylamino)ethyl hexanoate (B1226103) involves the acid-catalyzed esterification of hexanoic acid with 2-(dimethylamino)ethanol, typically under reflux conditions. While effective, this method presents opportunities for improvement in terms of sustainability and efficiency.
Future research should focus on developing greener synthetic pathways. One promising area is the exploration of enzymatic catalysis. For instance, studies on the synthesis of similar esters, like ethyl hexanoate, have successfully employed enzymes such as Novozym 435, achieving high conversion rates in solvent-free systems. researchgate.net Applying biocatalysis to the synthesis of 2-(Dimethylamino)ethyl hexanoate could significantly reduce energy consumption and the use of hazardous acid catalysts.
Another avenue involves the investigation of novel solid acid catalysts or alternative catalytic systems, such as the tetrabutyl titanate used in the synthesis of the related compound 2-diethylaminoethyl hexanoate. google.com These catalysts can be more easily separated from the reaction mixture, simplifying purification and reducing waste. Furthermore, optimizing industrial-scale production through continuous flow processes could lead to higher yields and better control over reaction parameters.
Table 1: Comparison of Synthetic Methodologies for Amino Ester Synthesis
| Methodology | Catalyst | Advantages | Potential for this compound |
|---|---|---|---|
| Conventional Esterification | Sulfuric Acid, p-Toluenesulfonic acid | Readily available, well-understood | Current standard, but has environmental drawbacks |
| Enzymatic Catalysis | Lipases (e.g., Novozym 435) researchgate.net | Mild conditions, high selectivity, biodegradable | High potential for a "green" synthesis route |
| Heterogeneous Catalysis | Tetrabutyl titanate google.com | Ease of separation, potential for reuse | Promising for simplified industrial processes |
| Continuous Flow Process | Various | High throughput, precise control, enhanced safety | Ideal for large-scale, efficient manufacturing |
In-Depth Spectroscopic and Structural Characterization of Complex Interactions
While standard spectroscopic data such as ¹³C NMR, GC-MS, and IR spectra are available for this compound, a deeper understanding of its molecular interactions is needed. nih.gov The compound's ability to act as a weak base and participate in hydrogen bonding is known, but the specifics of these interactions remain largely uncharacterized.
Future research could employ advanced spectroscopic techniques to probe these complex interactions. Two-dimensional NMR spectroscopy (2D-NMR) could elucidate the compound's conformational dynamics and its interactions with solvents or other molecules in solution. Advanced mass spectrometry techniques could be used to study non-covalent complexes involving the molecule. Investigating its behavior at interfaces, which is crucial for its role as a surfactant, could be accomplished using techniques like sum-frequency generation (SFG) spectroscopy. A thorough characterization of these interactions is fundamental to unlocking its potential in materials science and catalysis.
Advanced Mechanistic Elucidation of Reactivity Pathways
The primary reactions of this compound include hydrolysis of the ester bond and substitution at the dimethylamino group. However, the detailed mechanisms and kinetics of these reactions are not fully understood.
Future studies should aim for a quantitative and predictive understanding of its reactivity. This can be achieved through a combination of experimental and computational methods.
Kinetic Studies: Detailed kinetic analysis under various pH, temperature, and solvent conditions would provide crucial data on reaction rates and orders, helping to unravel the factors that govern its reactivity.
Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods can be used to model reaction pathways, calculate transition state energies, and provide insights into the electronic effects of the functional groups on reactivity.
Isotopic Labeling: These studies can trace the movement of atoms during reactions like hydrolysis, providing definitive evidence for proposed mechanisms.
A more profound mechanistic understanding will enable the precise control of its chemical transformations and the design of more stable or more reactive analogues as needed.
Diversification of Non-Biological Applications
Currently, this compound is used as a chemical intermediate and a surfactant. lookchem.com However, its bifunctional nature suggests a much broader range of potential applications that are currently underexplored. The related compound, 2-ethylhexanoic acid, is used to create metal derivatives that act as paint driers, corrosion inhibitors, and catalysts. bisleyinternational.comresearchgate.net
Future research could explore the use of this compound in similar areas, where the tertiary amine group could offer additional benefits:
Corrosion Inhibition: The nitrogen atom could enhance its ability to adsorb onto metal surfaces, potentially making it a more effective corrosion inhibitor for automotive coolants and lubricants. bisleyinternational.com
Catalysis: The basic nature of the dimethylamino group makes it a candidate as a base catalyst or as a ligand in organometallic catalysis.
Polymer Chemistry: Its role as a building block for polymers could be expanded. For example, it could be used to introduce functional pendant groups into polymer chains, imparting specific properties such as improved dye affinity or pH-responsiveness.
Specialty Coatings: Analogous to derivatives of 2-ethylhexanoic acid, it could be used to synthesize novel additives for coatings to improve properties like yellowing resistance. bisleyinternational.com
Design of Novel Functional Analogues with Tuned Properties
The design and synthesis of novel analogues of this compound represent a significant opportunity to create new molecules with tailored properties. By systematically modifying its structure, researchers can fine-tune its chemical and physical characteristics for specific applications.
Table 2: Proposed Analogues and Potential Properties
| Structural Modification | Example Analogue | Expected Change in Properties | Potential Application |
|---|---|---|---|
| Varying Alkyl Chain Length | 2-(Dimethylamino)ethyl dodecanoate | Increased hydrophobicity, lower critical micelle concentration | Enhanced surfactant for oil recovery or emulsification |
| Altering the Amino Group | 2-(Diethylamino)ethyl hexanoate herts.ac.uk | Increased steric bulk, modified basicity | Altered catalytic activity, different coordination properties with metals |
| Introducing Additional Functionality | 2-(Dimethylamino)ethyl 6-hydroxyhexanoate | Increased polarity, site for further reaction (e.g., polymerization) | Monomer for functional polyesters, improved water solubility |
| Isomeric Variation | 1-(Dimethylamino)propan-2-yl hexanoate | Altered steric environment around the ester and amine | Different reactivity and stability profiles |
By exploring these avenues, new compounds can be developed with enhanced performance as catalysts, surfactants, corrosion inhibitors, or building blocks for advanced materials, demonstrating the rich potential that lies in the future of this compound research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
